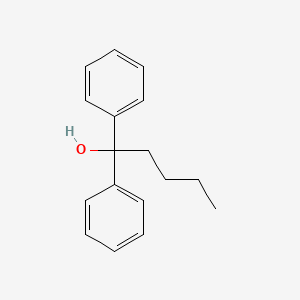

1,1-Diphenylpentan-1-ol

Description

1,1-Diphenylpentan-1-ol (C₁₇H₁₈O, molecular weight 246.33 g/mol) is a tertiary alcohol featuring two phenyl groups attached to the central carbon of a pentanol backbone. For example, (S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol (CAS 78603-97-1) is a chiral variant with a molecular weight of 269.38 g/mol and a melting point of 132–136°C . This compound is frequently employed as a chiral building block in asymmetric catalysis and pharmaceutical synthesis .

Propriétés

IUPAC Name |

1,1-diphenylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFRVARJLJJKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285646 | |

| Record name | 1,1-diphenylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5384-63-4 | |

| Record name | NSC42554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-diphenylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

5-Chloro-1,1-diphenylpentan-1-ol (CAS 60344-50-5)

- Molecular Formula : C₁₇H₁₇ClO

- Molecular Weight : 280.77 g/mol

- Synthesis : Prepared via reaction of diol 2.4e with triethylamine and triphosgene, yielding 89% as colorless crystals .

- Key Features: Retains the diphenylpentanol backbone but introduces a chlorine substituent, enhancing electrophilicity. NMR data (δ 7.44–7.20 ppm for aromatic protons) confirms structural integrity .

1-(2-Chlorophenyl)pentan-1-ol (CAS 22869-36-9)

- Molecular Formula : C₁₁H₁₅ClO

- Molecular Weight : 198.69 g/mol

- Key Features: Simpler structure with a single chlorophenyl group.

(S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol (CAS 78603-97-1)

- Molecular Formula: C₁₈H₂₃NO

- Molecular Weight : 269.38 g/mol

- Applications: Critical in synthesizing hydroxy-proline-derived organocatalysts for enantioselective transformations . Its amino group enables hydrogen bonding, enhancing catalytic activity .

Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 1,1-Diphenylpentan-1-ol | 246.33 | Not reported | Tertiary alcohol |

| 5-Chloro-1,1-diphenylpentan-1-ol | 280.77 | Not reported | Chloro, tertiary alcohol |

| (S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol | 269.38 | 132–136 | Amino, tertiary alcohol |

| 1-(2-Chlorophenyl)pentan-1-ol | 198.69 | Not reported | Chloro, secondary alcohol |

- Thermal Stability: The amino derivative exhibits higher thermal stability (mp 132–136°C) due to intramolecular hydrogen bonding .

- Solubility: Chlorinated analogs (e.g., 5-chloro-1,1-diphenylpentan-1-ol) show reduced polarity compared to amino derivatives, affecting solubility in polar solvents .

Pharmaceutical Potential

- Amino-substituted variants are explored as precursors for bioactive molecules, leveraging their chiral centers for drug development .

- Chlorinated analogs may act as prodrugs or antimicrobial agents, though toxicity profiles require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.